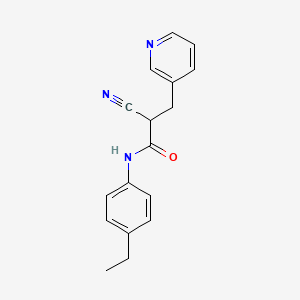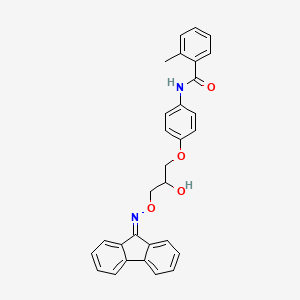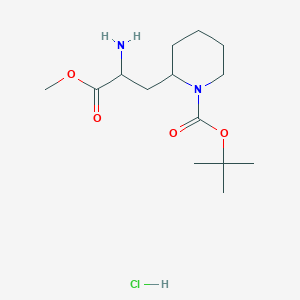
2-氰基-N-(4-乙基苯基)-3-吡啶-3-基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide is a biochemical used for proteomics research . It has a molecular formula of C17H17N3O and a molecular weight of 279.34 .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide is based on its molecular formula, C17H17N3O . The molecule consists of a pyridine ring attached to a propanamide group with a cyano group (CN) and an ethylphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide include its molecular formula (C17H17N3O) and molecular weight (279.34) . Other properties such as melting point, boiling point, solubility, and stability are not mentioned in the sources I found.科学研究应用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system. The molecular weight and formula of this compound make it suitable for specific tagging and identification processes in proteomic analysis .
Medicinal Chemistry
In medicinal chemistry, this compound can be used for the synthesis of potential pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. It serves as a building block for creating compounds that can interact with various biological targets.
Pharmacology
Pharmacological studies may employ this compound to explore its bioactivity. It could be a candidate for drug development, where its effects on certain receptors or enzymes are assessed. Understanding its interaction with biological systems can lead to the discovery of new therapeutic agents.
Material Sciences
The unique properties of this compound can be harnessed in material sciences. It could be used in the development of novel materials with specific characteristics, such as enhanced durability or conductivity. Its molecular structure could be key in creating new polymers or nanomaterials.
Organic Synthesis
This compound is valuable in organic synthesis as a precursor or intermediate. It can undergo various chemical reactions to form complex organic molecules. Researchers can exploit its cyano and acetamide groups to introduce new functional groups or extend molecular chains .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent. Its consistent and well-defined structure makes it suitable for calibrating instruments or as a reference in quantitative analysis. It can help in the development of new analytical methods or in the improvement of existing ones .
Biochemistry
Biochemists can use this compound to study metabolic pathways and enzyme mechanisms. It could act as an inhibitor or activator for certain biochemical reactions, providing insights into enzyme-substrate interactions and the regulation of metabolic processes .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. It can help in understanding the chemical basis of biological phenomena by acting as a molecular tool that can affect or mark biological molecules, pathways, or cells in a specific manner .
属性
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-9,12,15H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLCBQGEWIIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2888393.png)




![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)



![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)